Diospyrin

Description

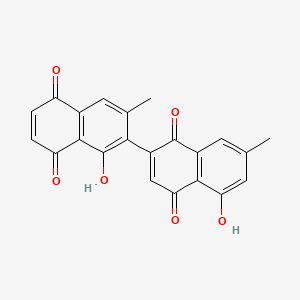

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-6-(5-hydroxy-7-methyl-1,4-dioxonaphthalen-2-yl)-7-methylnaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14O6/c1-9-5-12-19(16(25)6-9)17(26)8-13(21(12)27)18-10(2)7-11-14(23)3-4-15(24)20(11)22(18)28/h3-8,25,28H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRFTYMHHWSAKSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C=C(C2=O)C3=C(C4=C(C=C3C)C(=O)C=CC4=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30182429 | |

| Record name | Diospyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28164-57-0 | |

| Record name | Diospyrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28164-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diospyrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028164570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diospyrin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208730 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diospyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIOSPYRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0IQZ8B2R7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Origin, Isolation, and Biosynthetic Pathways of Diospyrin

Botanical Sources and Distribution of Diospyrin-Producing Species

This compound is primarily found in plants belonging to the Ebenaceae family. researchgate.net

The Genus Diospyros (Ebenaceae Family)

The genus Diospyros is the most numerically and economically important genus within the Ebenaceae family. worldbotanical.com This genus comprises over 700 species of deciduous and evergreen trees and shrubs, predominantly native to tropical regions, with a few extending into temperate zones. wikipedia.orgphcogrev.com Species of Diospyros are well-known sources of valuable timber (ebony) and edible fruits (persimmons). wikipedia.orgbsi.gov.in Phytochemical investigations of various Diospyros species have revealed the presence of a wide array of secondary metabolites, including naphthoquinones, triterpenes, flavonoids, and steroids. researchgate.netphytojournal.comnih.gov this compound has been isolated from the stem bark of species such as Diospyros montana. researchgate.netslideshare.net Other Diospyros species like D. melanoxylon, D. lotus, D. kaki, D. maritima, D. mespiliformis, and D. tricolor have also been subject to phytochemical screening, revealing diverse chemical compositions and bioactivities. researchgate.netnih.govaijr.orgarocjournal.comrjppd.org The distribution of Diospyros species is pantropical, with major centers of diversity in Southeast Asia, Madagascar, tropical Africa, and South America. bsi.gov.inzobodat.at

Related Genera and Phytochemical Screening for this compound

Besides Diospyros, the Ebenaceae family also includes the genus Euclea, which contains approximately 20 species primarily found in Africa, Arabia, and the Comoro Islands. bsi.gov.inzobodat.at Phytochemical screening of Euclea species, such as Euclea natalensis, has also led to the isolation of naphthoquinones, including this compound and neothis compound. up.ac.zaresearchgate.net This indicates that the production of this compound is not exclusive to the Diospyros genus but is a characteristic shared by at least one other genus within the Ebenaceae family. researchgate.net Phytochemical screening methods are crucial for identifying the chemical constituents present in plant extracts, guiding the isolation of specific compounds like this compound. researchgate.net

Advanced Extraction and Isolation Methodologies for this compound

The extraction and isolation of natural products like this compound from plant matrices involve a series of steps aimed at obtaining the compound in a purified form. researchgate.netphytojournal.com

Chromatographic Techniques for this compound Purification

Chromatography is a fundamental technique used for the separation and purification of compounds from complex mixtures based on their differential partitioning between a stationary phase and a mobile phase. humanjournals.comjetir.org Various chromatographic techniques have been employed in the isolation of this compound and its derivatives. Column chromatography, often utilizing silica (B1680970) gel as the stationary phase, is a common initial step for fractionating crude plant extracts. phytojournal.comresearchgate.net High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, has been developed and validated for the quantitative estimation and separation of this compound. researchgate.netnih.gov Studies have utilized mobile phases consisting of acetonitrile (B52724) and water in varying proportions for the separation of this compound and related naphthyl compounds. researchgate.netnih.gov High-speed counter-current chromatography has also been reported as a method for purifying this compound. google.com Thin-layer chromatography (TLC) is frequently used for monitoring the separation process and assessing the purity of fractions during isolation. phytojournal.comup.ac.za

Here is an example of data related to chromatographic separation of this compound:

| Chromatographic Method | Stationary Phase | Mobile Phase | Application | Reference |

| Reversed-phase HPLC | C18 column | Acetonitrile:Water (various) | Quantitative estimation, Separation of naphthyl compounds | researchgate.netnih.gov |

| Column Chromatography | Silica gel | Cyclohexane:Ethyl acetate (B1210297) | Isolation of compounds from D. montana leaves | phytojournal.comresearchgate.net |

| High-speed Counter-current Chromatography | Not specified | Not specified | Purification of this compound | google.com |

| Thin-layer Chromatography | Silica gel F254 | Hexane:Ethyl acetate (9:1) | Monitoring isolation of this compound and neothis compound | up.ac.za |

(Note: This table is presented statically here but is intended to be interactive in the final output.)

Modern Spectroscopic Approaches in this compound Isolation

Spectroscopic techniques play a vital role in the identification and structural elucidation of isolated compounds like this compound. slideshare.netnih.gov Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H-NMR and ¹³C-NMR, are essential for determining the structural framework and the arrangement of atoms within the molecule. phytojournal.comslideshare.netnih.govjaypeedigital.com Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern, aiding in the confirmation of the compound's identity. phytojournal.comnih.gov Infrared (IR) spectroscopy can provide insights into the functional groups present in the molecule. phytojournal.comslideshare.net Comparative analysis of spectroscopic data with reported literature values is a standard practice for confirming the identity of isolated compounds. phytojournal.comup.ac.zanih.gov

Elucidation of this compound Biosynthetic Pathways

The biosynthesis of natural products in plants involves complex enzymatic pathways. While the precise, detailed biosynthetic pathway for this compound has not been fully elucidated in the provided search results, it is understood that naphthoquinones, including dimeric naphthoquinones like this compound, are secondary metabolites produced by plants. researchgate.netnih.gov Research into the biosynthesis of other natural products, such as flavonoids and ubiquinone, provides context for the types of enzymatic reactions and pathways that might be involved in this compound production. frontiersin.orgresearchgate.netnih.gov Studies on the biosynthesis of related naphthoquinones and dimeric compounds in plants and fungi suggest the involvement of precursors and enzymatic steps characteristic of these compound classes. nih.govnih.gov Further research is needed to fully map the specific genes and enzymes involved in the biosynthesis of this compound in Diospyros and Euclea species. researchgate.net

Proposed Biogenetic Precursors and Enzymatic Steps

The biosynthesis of naphthoquinones in plants can proceed through several pathways, including the shikimate, polyketide, and mevalonate (B85504) pathways. researchgate.netnih.govoup.com While the precise enzymatic steps leading specifically to this compound are not fully elucidated, it is understood to be a dimer of 7-methyljuglone (B1678795) (ramentaceone). researchgate.netresearchgate.netup.ac.zaacs.org

Based on the structure of this compound as a dimer of 7-methyljuglone, the biogenetic pathway likely involves the synthesis of 7-methyljuglone units followed by their oxidative coupling. Naphthoquinones like 7-methyljuglone are often synthesized via the acetate-polymalonate pathway or the shikimate pathway. researchgate.netnih.govoup.comdovepress.comasm.orgnih.gov The acetate-polymalonate pathway involves the condensation of acetyl-CoA and malonyl-CoA units catalyzed by polyketide synthases (PKS). researchgate.netasm.orgnih.gov The shikimate pathway, starting from phosphoenolpyruvate (B93156) and D-erythrose 4-phosphate, leads to chorismate, a precursor for various aromatic compounds, including some naphthoquinones via the o-succinylbenzoate (OSB) pathway. researchgate.netnih.govdovepress.com

Given that this compound is a dimer of 7-methyljuglone, a proposed biogenetic route would involve the enzymatic synthesis of 7-methyljuglone monomers, likely through one of the established naphthoquinone pathways, followed by an oxidative dimerization reaction. Enzymes involved in oxidative coupling reactions, such as laccases or peroxidases, could potentially catalyze the formation of the C-C bond between the two 7-methyljuglone units at the 2 and 6' positions to form this compound. researchgate.netresearchgate.net

Comparative Biosynthesis of this compound and Related Naphthoquinones

Naphthoquinones exhibit diverse biosynthetic origins across different organisms. In plants, while some naphthoquinones like lawsone are primarily synthesized via the OSB pathway stemming from shikimate, others like shikonin (B1681659) and alkannin (B1664780) are formed from p-hydroxybenzoic acid and a geranyl diphosphate (B83284) unit derived from the mevalonic acid (MVA) pathway. nih.govoup.comdovepress.com Fungal naphthoquinones, such as those from Monascus species, are often synthesized via polyketide pathways involving type I or type III polyketide synthases. asm.orgnih.gov

This compound, as a dimer of 7-methyljuglone, is structurally related to other dimeric naphthoquinones found in nature, such as isothis compound (B31453) and mamegakinone, which are structural isomers of this compound. researchgate.netup.ac.za These related compounds are also isolated from Diospyros and Euclea species and are believed to arise from similar biosynthetic pathways involving the dimerization of methyljuglone units. researchgate.netup.ac.za The specific coupling pattern (e.g., 2,6' in this compound vs. other linkages in isomers) is likely determined by the regioselectivity of the oxidative enzymes involved in the dimerization step. The co-occurrence of these dimeric naphthoquinones in the same plant species suggests a common biogenetic origin from methyljuglone monomers, with enzymatic control dictating the final dimeric structure. up.ac.zaresearchgate.net

Chemoenzymatic and Synthetic Approaches to this compound and its Analogues

Due to the complex structure of this compound and the potential for developing analogues with improved properties, both total synthesis and semi-synthesis methods have been explored. researchgate.netnih.govnih.govird.fr

Total Synthesis Strategies for this compound

Total synthesis of this compound involves constructing the molecule from simpler, commercially available starting materials through a series of chemical reactions. A key challenge in the total synthesis of this compound is the formation of the C-C bond linking the two naphthoquinone units at the specific 2,6' positions. researchgate.netresearchgate.netresearchgate.netacs.org

One successful strategy for the total synthesis of this compound employed a Suzuki-Miyaura cross-coupling reaction between two appropriately functionalized 7-methyljuglone units. researchgate.netnih.govresearchgate.netacs.org This approach allows for the controlled formation of the biaryl linkage. Other strategies might involve different coupling methodologies or convergent routes where the two naphthoquinone moieties are synthesized separately and then joined. researchgate.netacs.org

Table 1: Example Total Synthesis Strategy for this compound (Based on Suzuki-Miyaura Coupling)

| Step | Reaction/Transformation | Key Reagents/Conditions | Reference |

| 1 | Synthesis of functionalized monomer 1 | (Details vary) | researchgate.netacs.org |

| 2 | Synthesis of functionalized monomer 2 | (Details vary) | researchgate.netacs.org |

| 3 | Suzuki-Miyaura Cross-Coupling | Palladium catalyst, base | researchgate.netnih.govresearchgate.netacs.org |

| 4 | Deprotection/Functional Group Adjustments | (Details vary) | researchgate.netacs.org |

| 5 | Oxidation to Naphthoquinone | (Details vary) | researchgate.netacs.org |

Semi-Synthesis Methods from Natural Precursors

Semi-synthesis involves using compounds isolated from natural sources as starting materials and then performing chemical modifications to obtain the desired product or its analogues. scripps.edu For this compound, 7-methyljuglone, its monomeric precursor, can be isolated from plants and used for semi-synthetic approaches. google.comup.ac.za

Semi-synthesis of this compound from 7-methyljuglone primarily focuses on achieving the oxidative dimerization in a controlled chemical environment, mimicking the proposed biosynthetic step. Attempts have been made to induce oxidative dimerization of 7-methyljuglone using various methods, including exposure to air in a silica gel matrix or buffered reactions. up.ac.zaup.ac.za Another approach explored involves the epoxidation of 7-methyljuglone followed by a reaction leading to dimerization. up.ac.zaup.ac.za

Semi-synthetic routes also allow for the preparation of this compound analogues. For example, alkyl ethers and aminonaphthoquinone derivatives of this compound have been synthesized from the natural product to investigate their properties. researchgate.netnih.govird.frnih.gov These modifications can lead to compounds with altered solubility, stability, or biological activity compared to the parent compound. nih.govird.frnih.gov

Table 2: Semi-Synthesis Approaches to this compound and Analogues

| Starting Material | Method/Reaction | Products | Reference |

| 7-Methyljuglone | Oxidative dimerization (various methods) | This compound, Neothis compound, Mamegakinone | up.ac.zaup.ac.za |

| This compound | Alkylation | This compound diethyl ether (D7), this compound dimethyl ether (DDE) | researchgate.netird.frnih.gov |

| This compound | Amination | Aminonaphthoquinone derivatives | nih.gov |

| This compound dimethyl ether | Reduction/Modification | 7,7'-dimethyl 1,4,1',4'-tetrahydroxy dimethyl ether of this compound (TDDE) | ird.fr |

Semi-synthesis offers a potentially more efficient route to this compound and its derivatives compared to total synthesis, particularly if the natural precursor is readily available. It leverages the complexity already present in the natural starting material.

Preclinical Biological Activities and Therapeutic Potential of Diospyrin

Antineoplastic and Apoptosis-Inducing Activities of Diospyrin in In Vitro Models

This compound and its synthetic derivatives have demonstrated notable anti-cancer activities in various preclinical models. nih.gov These compounds have been shown to inhibit the growth of cancer cells and induce programmed cell death, or apoptosis, through multiple mechanisms. nih.govouhsc.edu

The cytotoxic potential of this compound and its derivatives has been evaluated against a range of human cancer cell lines. One study assessed the anticancer activity of this compound and its derivatives against thirteen human cell lines. researchgate.net For instance, an acetylamine derivative of this compound exhibited enhanced cytotoxicity in HT-29 colon cancer cells, with a GI50 value of 1.96 µM, compared to the parent this compound's GI50 of 33.90 µM. researchgate.net Another compound, diosquinone (B1207148), a naphthoquinone epoxide isolated from Diospyros mespiliformis and D. tricolor, was found to be highly effective against various cancer cell lines. nih.gov

Table 1: Cytotoxicity of this compound and a Derivative Against a Human Cancer Cell Line

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| This compound | HT-29 (Colon Cancer) | 33.90 |

| Acetylamine derivative of this compound | HT-29 (Colon Cancer) | 1.96 |

The induction of apoptosis is a key mechanism behind the anticancer effects of this compound and its derivatives. ouhsc.edu Research has shown that these compounds can trigger apoptosis through pathways involving mitochondrial oxidative stress. nih.gov A diethyl ether derivative of this compound was found to induce apoptosis in human breast carcinoma (MCF-7) cells by generating cellular reactive oxygen species (ROS). nih.gov

This process involves the alteration of the mitochondrial permeability transition, cardiolipin peroxidation, the migration of Bax from the cytosol to the mitochondria, a decreased expression of Bcl-2, and the release of cytochrome c. nih.gov This suggests that the apoptotic mechanism is mediated by oxidative processes at the mitochondrial level. nih.gov Furthermore, studies have indicated that the cytotoxicity of this compound and its derivatives against tumor cells is significantly greater than against normal human lymphocytes, with a correlation observed between the generation of ROS in cancer cells and their IC50 values. nih.gov

The potential of this compound and its derivatives to act as radiosensitizers, thereby enhancing the efficacy of radiation therapy in cancer treatment, is an area of ongoing research. While the direct radiosensitizing effects of this compound are not extensively detailed in the reviewed literature, its ability to induce oxidative stress and apoptosis suggests a potential synergistic effect with radiation, which also acts by inducing DNA damage through the generation of free radicals. Further investigation is required to fully elucidate the radiosensitization capabilities of these compounds.

Antimicrobial and Antiparasitic Efficacy of this compound in Preclinical Studies

In addition to its anticancer properties, this compound has demonstrated promising activity against various microbial and parasitic pathogens in preclinical evaluations.

This compound and its derivatives have been investigated for their inhibitory activity against Mycobacterium tuberculosis and other mycobacteria. nih.govresearchgate.net In one study, a novel aminoacetate derivative of this compound was found to be more active than the parent compound against a drug-susceptible strain of M. tuberculosis (H37Rv), with MICs of 50 and 100 mg/L, respectively. nih.govresearchgate.net This derivative also showed an MIC of 50 mg/L against several multidrug-resistant strains of M. tuberculosis. nih.govresearchgate.net

Another study evaluated this compound and four of its derivatives against the non-pathogenic Mycobacterium aurum. updatepublishing.com this compound was the most active in inhibiting the growth of this bacterium, while one of its derivatives, D17, had the lowest MIC of < 0.1 µg/ml. updatepublishing.com The compounds were found to be bacteriostatic rather than bactericidal. updatepublishing.com Additionally, these compounds, with the exception of one derivative (D2), acted as potent efflux pump inhibitors, which could enhance the activity of other antimycobacterial agents. updatepublishing.com

Table 2: Antimycobacterial Activity of this compound and its Derivatives

| Compound | Mycobacterium Species | MIC |

|---|---|---|

| This compound | M. tuberculosis H37Rv | 100 mg/L |

| Aminoacetate derivative of this compound | M. tuberculosis H37Rv | 50 mg/L |

| Aminoacetate derivative of this compound | Multidrug-resistant M. tuberculosis | 50 mg/L |

| This compound (D1) | M. aurum | 0.1 µg/ml |

| Derivative D17 | M. aurum | < 0.1 µg/ml |

| Derivative D5 | M. aurum | 0.39 µg/ml |

| Derivative D7 | M. aurum | 0.78 µg/ml |

| Derivative D2 | M. aurum | 3.13 µg/ml |

This compound and its derivatives have also shown potential as antileishmanial agents. nih.gov A di-epoxide derivative of this compound (D17) demonstrated enhanced activity against Leishmania donovani promastigotes with an IC50 of approximately 7.2 μM, compared to this compound's IC50 of about 12.6 μM. nih.gov This derivative also exhibited selective inhibition of intracellular amastigotes (IC50 ∼0.18 μM) in a strain of L. donovani isolated from a patient unresponsive to sodium stibogluconate. nih.gov

The mechanism of action for the antileishmanial activity of the di-epoxide derivative of this compound involves the non-competitive inhibition of ornithine decarboxylase (ODC), a key enzyme in the trypanothione metabolism of the parasite. nih.gov Computational docking studies supported this finding, while the compound did not inhibit another crucial enzyme, trypanothione reductase. nih.gov The interaction with host cells is a critical aspect of Leishmania infection, and the ability of this compound derivatives to target the parasite within the host cell highlights their therapeutic potential. nih.govfrontiersin.org

Table 3: Antileishmanial Activity of this compound and a Derivative Against *Leishmania donovani***

| Compound | Leishmania Stage | IC50 (µM) |

|---|---|---|

| This compound | Promastigotes | ~12.6 |

| Di-epoxide derivative of this compound (D17) | Promastigotes | ~7.2 |

| Di-epoxide derivative of this compound (D17) | Intracellular Amastigotes | ~0.18 |

Broader Antimicrobial Spectrum Investigations of this compound

This compound, a bisnaphthoquinone compound, has demonstrated a notable spectrum of antibacterial activity against various pathogens. Research has shown its efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) of this compound have been determined for several bacterial strains, indicating its potential as an antimicrobial agent.

Specifically, this compound has been found to be active against Streptococcus pyogenes and Streptococcus pneumoniae, with MIC values ranging from 1.56 to 50 µg/mL. nih.gov Against the Gram-negative bacterium Salmonella choleraesuis serotype Typhi, the MIC was reported to be between 25 and 100 µg/mL. nih.gov Furthermore, this compound has shown activity against Mycobacterium chelonae, with MICs also in the range of 25 to 100 µg/mL. nih.gov

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various microorganisms

| Microorganism | Strain | MIC (µg/mL) |

|---|---|---|

| Streptococcus pyogenes | ATCC 12344 | 1.56 - 50 |

| Streptococcus pneumoniae | ATCC 33400 | 1.56 - 50 |

| Salmonella choleraesuis serotype Typhi | ATCC 6539 | 25 - 100 |

| Mycobacterium chelonae | ATCC 19977 | 25 - 100 |

Anthelmintic Effects of this compound in Model Systems

The anthelmintic potential of compounds derived from the Diospyros genus has been a subject of scientific inquiry. While extracts from plants of this genus have shown activity against helminths, research has often identified other compounds, such as plumbagin, as the primary active agent. nih.govresearchgate.net

One study investigated a number of naphthoquinone derivatives isolated from Diospyros crumenata, including this compound, for their anthelmintic activity against the adult earthworm Pheretima posthuma. scitechnol.com The collective findings indicated that the tested isolates possess significant anthelmintic properties, lending support to their use in traditional medicine. scitechnol.com However, specific data detailing the individual efficacy of this compound in this model system is not extensively documented in the available literature. Further research is required to fully elucidate the specific anthelmintic effects of purified this compound.

Anti-inflammatory Modulations and Immunomodulatory Effects of this compound

Regulation of Pro-inflammatory Cytokines and Mediators by this compound

This compound has been shown to exert significant anti-inflammatory effects by modulating the production of various pro-inflammatory cytokines and mediators. In preclinical studies using RAW 264.7 mouse macrophages stimulated with lipopolysaccharide (LPS), this compound demonstrated a capacity to significantly reduce the overproduction of several key inflammatory molecules. nih.govnih.gov

The compound was found to moderate the synthesis of monocyte chemotactic protein-1 (MCP-1), macrophage inflammatory protein-1β (MIP-1β), interleukin-6 (IL-6), and interleukin-10 (IL-10). nih.govnih.gov Additionally, this compound was observed to decrease the levels of granulocyte colony-stimulating factor (G-CSF), granulocyte-macrophage colony-stimulating factor (GM-CSF), vascular endothelial growth factor (VEGF), leukemia inhibitory factor (LIF), and RANTES/CCL5. nih.govnih.gov Furthermore, this compound has been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator. nih.govnih.gov In a separate model using poly I:C-induced macrophages, this compound also significantly reduced the production of GM-CSF and NO. mdpi.com

Table 2: Pro-inflammatory Cytokines and Mediators Regulated by this compound in LPS-stimulated RAW 264.7 Macrophages

| Cytokine/Mediator | Effect of this compound |

|---|---|

| Monocyte Chemotactic Protein-1 (MCP-1) | Moderated Production |

| Macrophage Inflammatory Protein-1β (MIP-1β) | Moderated Production |

| Interleukin-6 (IL-6) | Moderated Production |

| Interleukin-10 (IL-10) | Moderated Production |

| Granulocyte Colony-Stimulating Factor (G-CSF) | Moderated Production |

| Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) | Moderated Production |

| Vascular Endothelial Growth Factor (VEGF) | Moderated Production |

| Leukemia Inhibitory Factor (LIF) | Moderated Production |

| RANTES/CCL5 | Moderated Production |

| Nitric Oxide (NO) | Inhibited Production |

Modulation of Inflammatory Signaling Cascades (e.g., MAPK, NF-κB)

The anti-inflammatory properties of this compound are linked to its ability to modulate key intracellular signaling pathways that regulate the inflammatory response. A significant body of research points to the inhibition of the p38 mitogen-activated protein kinase (MAPK) pathway as a central mechanism of this compound's action. nih.govnih.gov

In studies involving LPS-induced inflammation in RAW 264.7 macrophages, this compound was found to significantly inhibit the phosphorylation of p38 MAPK. nih.govnih.gov This inhibition is part of a broader effect on an endoplasmic reticulum (ER) stress-related pathway, identified as the ER-stressed calcium-p38 MAPK/CHOP/Fas pathway. nih.govnih.gov this compound's modulation of this pathway leads to a downstream reduction in the expression of inflammatory mediators. In macrophages stimulated by the viral mimic poly I:C, this compound also suppressed the phosphorylation of p38 MAPK and ERK1/2. mdpi.com

While the modulation of the MAPK pathway by this compound is well-documented, its direct effects on the nuclear factor-kappa B (NF-κB) signaling cascade are less clearly defined in the current scientific literature. Although other compounds isolated from the Diospyros genus have been shown to inhibit NF-κB activation, further investigation is needed to specifically determine the role of this compound in this critical inflammatory pathway.

Antioxidant Mechanisms and Oxidative Stress Mitigation by this compound

Free Radical Scavenging Capabilities of this compound

The antioxidant potential of this compound is a component of its broader biological activity, contributing to its therapeutic potential. As a naphthoquinone, its chemical structure lends itself to participating in redox reactions and potentially neutralizing free radicals.

Impact of this compound on Cellular Oxidative Stress Markers

This compound, a bisnaphthoquinonoid compound, has been investigated for its influence on cellular oxidative stress, primarily through its capacity to generate reactive oxygen species (ROS). Research has demonstrated that this compound and its synthetic alkyl ether derivatives can induce ROS production within tumor cells. This activity was evaluated in vitro on Ehrlich ascites carcinoma (EAC) and MCF-7 human breast cancer cells. The generation of ROS in MCF-7 cells was measured fluorimetrically, confirming the compound's role in altering the cellular redox environment. This production of ROS is a key indicator of oxidative stress, as these highly reactive molecules can lead to cellular damage if not properly neutralized by antioxidant systems. The interaction of this compound with cellular components leads to an imbalance, favoring an oxidative state, which is a significant marker of its biological activity.

Neuroprotective Investigations of this compound

The neuroprotective potential of this compound is an emerging area of research, focusing on its ability to counteract pathological processes underlying neurodegenerative diseases. Key mechanisms explored include the inhibition of cholinesterase enzymes and the modulation of neuroinflammatory and oxidative stress pathways.

Cholinesterase inhibitors are a primary therapeutic strategy for managing the cognitive symptoms of Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. While many compounds from the Diospyros genus, from which this compound is derived, have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), specific inhibitory concentration (IC50) values for this compound itself are not extensively detailed in the currently available literature. For context, studies on extracts from related species like Diospyros discolor have shown high AChE inhibitory activity, suggesting that compounds within this genus are promising candidates for cholinesterase inhibition. However, further direct evaluation of purified this compound is required to quantify its specific inhibitory potency against both AChE and BChE.

Neuroinflammation and oxidative stress are deeply interconnected pathological processes that contribute significantly to neuronal damage in neurodegenerative diseases. This compound has demonstrated anti-inflammatory properties that may contribute to its neuroprotective potential. It has been reported to play a modulatory role in the inflammatory response induced by lipopolysaccharides (LPS) in mouse macrophages. Specifically, this compound can inhibit the production of nitric oxide and several pro-inflammatory cytokines. This inhibition is mediated through the ER-stressed calcium-p38 MAPK/CHOP/Fas pathway. By mitigating the inflammatory cascade and potentially reducing the associated oxidative stress, this compound could protect neuronal cells from damage, highlighting a promising avenue for its therapeutic application in neurodegenerative conditions.

Antidiabetic Potential and Enzyme Target Inhibition by this compound (e.g., PTP1B)

Protein tyrosine phosphatase 1B (PTP1B) is recognized as a significant therapeutic target for type 2 diabetes and obesity because it negatively regulates insulin and leptin signaling pathways. Inhibition of PTP1B can enhance insulin sensitivity, making it a key strategy in the development of antidiabetic agents.

This compound, isolated from Diospyros lotus, has been identified as a significant inhibitor of the PTP1B enzyme. In vitro assays demonstrated its potent inhibitory activity, establishing its potential as an antidiabetic compound. This finding represents the first report of the antidiabetic potential of this compound through this specific mechanism. Molecular docking studies have further elucidated the interaction, showing that this compound binds effectively within the active site of the PTP1B enzyme, interacting with key amino acid residues such as Gly 220, Tyr 46, Val 49, and Asp 48. The demonstrated enzyme inhibition suggests that this compound could serve as a lead compound for the development of new therapeutic agents targeting PTP1B for the management of diabetes.

Data on Enzyme Inhibition by this compound

The following table summarizes the reported in vitro inhibitory activity of this compound against Protein Tyrosine Phosphatase 1B (PTP1B).

| Compound | Target Enzyme | IC50 Value (μM) | Positive Control | IC50 Value of Control (μM) |

| This compound | PTP1B | 27.59 ± 0.03 | Ursolic acid | 3.21 ± 0.02 |

Molecular Mechanisms of Action of Diospyrin

Interactions of Diospyrin with Key Cellular Signal Transduction Pathways

This compound exerts its biological effects by modulating several critical signaling cascades that are fundamental to cellular processes such as proliferation, survival, and inflammation. Its ability to interfere with these pathways highlights its potential as a multi-targeted agent.

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of immune and inflammatory responses, and its dysregulation is a hallmark of various cancers. Research indicates that this compound and its analogs can effectively impede NF-κB activation, which in turn can lead to the induction of apoptosis and the suppression of tumor growth nih.gov. While the precise molecular mechanism of this disruption is an area of ongoing investigation, studies suggest that this compound may target key proteins within this pathway. An integrative systems pharmacology study identified NFκβ1 as a potential hub target of this compound, suggesting a direct or indirect interaction that contributes to its regulatory effects on this signaling cascade. Further research is required to elucidate the specific interactions, such as the inhibition of IκBα phosphorylation or the prevention of the nuclear translocation of the p65 subunit.

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a central signaling cascade that transmits extracellular signals to the nucleus, governing gene expression involved in cell proliferation and survival. Dysregulation of this pathway is a common feature in cancer, leading to uncontrolled cell growth. This compound and its derivatives have been shown to modulate the MAPK/ERK pathway, contributing to the inhibition of cancer cell proliferation and the induction of apoptosis nih.gov.

Specifically, studies have demonstrated that this compound can significantly inhibit the phosphorylation of p38 MAPK in a concentration-dependent manner. In lipopolysaccharide-induced RAW 264.7 mouse macrophages, this compound at concentrations of 1, 5, and 10 µM resulted in a progressive reduction in p38 MAPK phosphorylation nih.gov. This inhibitory effect on a key kinase in the MAPK pathway underscores one of the mechanisms by which this compound exerts its anti-inflammatory and anti-cancer effects.

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway is another critical regulator of cell proliferation, growth, and survival. Aberrant activation of this pathway is frequently implicated in the progression of various cancers and their resistance to therapy. Evidence suggests that this compound and its analogs can inhibit the PI3K/Akt/mTOR signaling pathway, leading to the suppression of cancer cell proliferation and the induction of apoptosis nih.gov.

A systems pharmacology approach has identified mTOR as a key hub protein targeted by this compound. This suggests that this compound may directly or indirectly modulate the activity of mTOR, a central kinase that exists in two distinct complexes, mTORC1 and mTORC2, which regulate a multitude of downstream targets involved in protein synthesis and cell growth. However, detailed mechanistic studies elucidating the specific effects of this compound on the phosphorylation status of Akt, mTOR, and their downstream effectors are needed to fully understand its regulatory role in this pathway.

Enzyme Inhibition Studies and Molecular Target Identification for this compound

This compound's bioactivity also stems from its ability to inhibit the function of specific enzymes that are vital for cellular processes in both pathogens and human cells.

DNA topoisomerases are essential enzymes that resolve the topological challenges of DNA during replication, transcription, and recombination, making them excellent targets for antimicrobial and anticancer agents. This compound has been identified as an inhibitor of DNA gyrase, a type II topoisomerase found in bacteria. It has been shown to inhibit the supercoiling reaction catalyzed by Mycobacterium tuberculosis gyrase nih.gov. The proposed mechanism of action suggests that this compound binds to the N-terminal domain of the GyrB subunit, which houses the ATPase active site. However, it is not a competitive inhibitor of the ATPase reaction, indicating that it likely binds to a novel site near the ATPase site, thereby exerting its inhibitory effect through an allosteric mechanism nih.gov.

Furthermore, this compound has demonstrated inhibitory activity against type I DNA topoisomerase. This inhibition is thought to occur through the stabilization of the topoisomerase I-DNA "cleavable complex," a mechanism that can lead to DNA strand breaks and subsequent cell death.

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways, making it a significant target for the treatment of type 2 diabetes and obesity. This compound has been shown to be a significant inhibitor of PTP1B.

Enzyme inhibition assays have determined the half-maximal inhibitory concentration (IC50) of this compound against PTP1B to be 27.59 ± 0.03 μM. Molecular docking studies have provided detailed structural insights into the binding of this compound to the active site of PTP1B. These studies have revealed significant molecular interactions between this compound and key amino acid residues within the PTP1B active site, including Gly 220, Tyr 46, Val 49, and Asp 48. The phenolic and adjacent carbonyl groups on one side of the quinone dimer of this compound form hydrogen bonds with Tyr 46. Additionally, the second carbonylic oxygen on the same monomer interacts with Gly 220. The flexible bond between the two quinone monomers allows for effective penetration of this compound into the active site, facilitated by favorable electrostatic and steric interactions.

Research on Aurora Kinase A Inhibition by this compound

Computational studies have identified Aurora Kinase A as a primary target of this compound. In silico molecular docking analyses predict that this compound exhibits a strong affinity for this enzyme, which is crucial for multiple stages of mitotic progression pharmatutor.orgsemanticscholar.orgscispace.com. One study calculated a binding energy of -10.7 kcal/mole between this compound and Aurora A kinase, suggesting that this compound may act as a potent inhibitor of this kinase pharmatutor.orgsemanticscholar.orgscispace.com.

This compound Interactions with Drug Metabolizing Enzymes (Cytochrome P450, Glutathione S-Transferases)

This compound has been shown to interact significantly with key enzymes involved in drug metabolism, indicating a potential for herb-drug interactions.

Cytochrome P450 (CYP450)

Research has identified this compound as a potent inhibitor of several major cytochrome P450 isoforms. In vitro studies demonstrated that this compound inhibits multiple CYPs with half-maximal inhibitory concentration (IC50) values in the range of 0.4 to 2 µM uz.ac.zw. The mode of inhibition varies depending on the specific isoform uz.ac.zw:

CYP3A4, CYP2C9, and CYP2D6: this compound shows mixed inhibition towards these enzymes, with inhibition constant (Ki) values between 0.25 and 2 µM uz.ac.zw.

CYP1A2: The inhibition of this isoform by this compound is non-competitive, with a reported Ki value of 0.8 µM uz.ac.zw.

Inhibition of Cytochrome P450 Isoforms by this compound

| Enzyme | IC50 Range (µM) | Mode of Inhibition | Ki Range (µM) |

|---|---|---|---|

| CYP1A2 | 0.4 - 2 | Non-competitive | 0.8 |

| CYP2C9 | 0.4 - 2 | Mixed | 0.25 - 2 |

| CYP2D6 | 0.4 - 2 | Mixed | 0.25 - 2 |

| CYP3A4 | 0.4 - 2 | Mixed | 0.25 - 2 |

Glutathione S-Transferases (GSTs)

This compound is a potent inhibitor of heterologously expressed human Glutathione S-Transferase (GST) isoforms GSTA1-1, GSTM1-1, and GSTP1-1, with IC50 values ranging from 0.1 to 0.5 µM uz.ac.zwresearchgate.netresearchgate.net. The inhibition kinetics reveal a complex interaction. The primary mode of inhibition is noncompetitive with respect to the substrate 1-chloro-2,4-dinitrobenzene (CDNB) uz.ac.zwresearchgate.net. However, with respect to glutathione (GSH), this compound acts as a competitive inhibitor for isoforms A1-1 and M1-1 uz.ac.zwresearchgate.net. The Ki values for this compound are reported to be in the range of 0.08 to 0.6 µM uz.ac.zwresearchgate.net. Furthermore, this compound can potently inactivate the GSTP1-1 isoform uz.ac.zwnih.gov.

Inhibition of Glutathione S-Transferase (GST) Isoforms by this compound

| GST Isoform | IC50 Range (µM) | Ki Range (µM) | Mode of Inhibition (vs. GSH) | Mode of Inhibition (vs. CDNB) |

|---|---|---|---|---|

| GSTA1-1 | 0.1 - 0.5 | 0.08 - 0.6 | Competitive | Non-competitive |

| GSTM1-1 | 0.1 - 0.5 | 0.08 - 0.6 | Competitive | Non-competitive |

| GSTP1-1 | 0.1 - 0.5 | 0.08 - 0.6 | - | Non-competitive |

Other Enzyme Targets of this compound (e.g., Lipoxygenase, Urease, Hyaluronidase)

Beyond its effects on metabolic enzymes, this compound has been found to inhibit several other enzymes implicated in various physiological and pathological processes.

Lipoxygenase (LOX): this compound demonstrates significant inhibitory activity against lipoxygenase, an enzyme involved in inflammatory pathways semanticscholar.orgresearchgate.net.

Urease: Studies have shown that this compound and its derivatives possess urease inhibitory activity semanticscholar.orgnih.govuky.edu. Urease is an enzyme that plays a role in pathologies associated with organisms like Helicobacter pylori nih.govuky.edu.

Hyaluronidase (B3051955): this compound has been reported to inhibit hyaluronidase, an enzyme that degrades hyaluronic acid and is involved in processes like tumor invasion and inflammation semanticscholar.org.

Mitochondrial Dysfunction and Apoptosis Induction by this compound

A significant aspect of this compound's mechanism of action is its ability to induce mitochondrial dysfunction, which culminates in programmed cell death, or apoptosis. This process is orchestrated through a cascade of events involving oxidative stress and the modulation of key apoptotic proteins.

Generation of Reactive Oxygen Species (ROS) and Mitochondrial Oxidative Stress by this compound

This compound and its derivatives are capable of generating reactive oxygen species (ROS) within tumor cells nih.govnih.gov. The production of these highly reactive molecules leads to a state of mitochondrial oxidative stress nih.gov. The antitumor activity of this compound derivatives has been directly correlated with their capacity to generate ROS nih.gov. Studies using a diethylether derivative of this compound demonstrated that it alters the electron flow in the mitochondrial electron transport chain, specifically targeting sites between complex I and complex III, which is a probable site of ROS generation nih.gov. This increase in oxidative stress is a critical trigger for the subsequent steps in the apoptotic pathway nih.gov.

Alteration of Mitochondrial Permeability Transition (MPT) and Membrane Potential by this compound

The oxidative stress induced by this compound leads to critical changes in mitochondrial membrane integrity. A derivative of this compound was found to induce the mitochondrial permeability transition (MPT), a phenomenon characterized by a sudden increase in the permeability of the inner mitochondrial membrane nih.gov. The opening of this pore, known as the mitochondrial permeability transition pore (MPTP), leads to the dissipation of the mitochondrial membrane potential nih.govresearchgate.netmdpi.com. The induction of apoptosis by the this compound derivative could be prevented by cyclosporine A, a known inhibitor of the MPT, confirming the essential role of this event in the cell death process nih.gov.

Role of Apoptotic Proteins (Bax, Bcl-2) and Cytochrome c Release in this compound-Induced Cell Death

The this compound-induced mitochondrial dysfunction directly engages the core apoptotic machinery. The process involves the modulation of the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization. Studies on a this compound derivative showed that it causes:

A decrease in the expression of the anti-apoptotic protein Bcl-2 nih.gov.

The migration of the pro-apoptotic protein Bax from the cytosol to the mitochondria nih.gov.

This shift in the balance between pro- and anti-apoptotic proteins facilitates the permeabilization of the outer mitochondrial membrane, leading to the release of cytochrome c from the intermembrane space into the cytosol nih.gov. The release of cytochrome c is a pivotal step in the intrinsic pathway of apoptosis, as it triggers the activation of caspases that execute the final stages of cell death nih.gov.

DNA Interaction and Damage Induction Research by this compound

This compound, a bis-naphthoquinone compound, exerts its biological effects through multiple mechanisms involving direct and indirect interactions with DNA, leading to the inhibition of essential cellular processes and the induction of DNA damage. Research has elucidated two primary pathways: the inhibition of DNA topoisomerase enzymes and the generation of reactive oxygen species (ROS).

One of the most significant mechanisms is the inhibition of DNA topoisomerase I, an enzyme critical for relaxing DNA supercoiling during replication and transcription. researchgate.netyoutube.com this compound has been identified as a potent inhibitor of type I DNA topoisomerase, particularly in the parasite Leishmania donovani. researchgate.net Unlike some inhibitors that prevent the enzyme from binding to DNA, this compound acts by stabilizing the "cleavable complex," a transient intermediate where the enzyme has cleaved one DNA strand and remains covalently attached. researchgate.net This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks and ultimately stalling replication forks, which can trigger cell death. researchgate.netmdpi.com Studies have shown that pre-incubating topoisomerase I with this compound enhances the inhibitory effect, suggesting a direct interaction between the compound and the enzyme. researchgate.net

In addition to targeting topoisomerase I, this compound and other naphthoquinones have been found to inhibit DNA gyrase, a type II topoisomerase present in bacteria. nih.gov The proposed mechanism involves binding to the N-terminal domain of the GyrB subunit, which houses the ATPase active site. However, the inhibition is not competitive with ATP, suggesting that this compound binds to a novel site near the ATPase site, representing a distinct mechanism of action that could be exploited for developing new antibacterial agents. nih.gov

A second major pathway for this compound-induced cellular damage is through the generation of Reactive Oxygen Species (ROS). nih.gov Naphthoquinones are known to undergo redox cycling, a process that can produce superoxide radicals and other ROS. These highly reactive molecules can inflict direct damage on cellular macromolecules, including DNA. nih.govmdpi.com The oxidative stress caused by ROS can lead to a variety of DNA lesions, such as the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) and single- or double-strand breaks. mdpi.comresearchgate.net Research on this compound and its alkyl ether derivatives has demonstrated a correlation between their cytotoxicity towards tumor cells and their capacity to generate ROS. nih.gov This indicates that ROS-mediated DNA damage is a crucial component of this compound's mechanism of action. nih.govnih.gov

| Mechanism | Target Enzyme/Process | Observed Effect | Supporting Evidence |

|---|---|---|---|

| Enzyme Inhibition | Leishmania donovani Topoisomerase I | Inhibition of catalytic activity; stabilization of the topoisomerase I-DNA cleavable complex. researchgate.net | In vitro DNA relaxation assays. researchgate.net |

| Enzyme Inhibition | Mycobacterium tuberculosis DNA Gyrase (Type II Topoisomerase) | Inhibition of DNA supercoiling reaction. nih.gov | Biochemical assays showing binding to the GyrB subunit at a novel site. nih.gov |

| Oxidative Stress | Reactive Oxygen Species (ROS) Generation | Induction of oxidative damage to DNA. nih.govmdpi.com | Fluorimetric measurement of ROS in cancer cell lines (MCF-7); correlation between ROS generation and cytotoxicity. nih.gov |

Receptor Binding and Ligand-Target Interactions of this compound

The biological activity of this compound is predicated on its ability to bind to and modulate the function of specific molecular targets. Research into these ligand-target interactions has utilized both computational modeling and direct experimental binding assays to understand the structural basis of this compound's inhibitory actions.

Computational Docking and Molecular Dynamics Simulations of this compound

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, have provided significant insights into how this compound interacts with its protein targets at an atomic level. mdpi.com These studies predict the binding poses and affinities of a ligand within the active site of a receptor, helping to elucidate the structural basis for inhibition. nih.govnih.gov

Molecular docking studies have been extensively used to investigate the binding mode of this compound with DNA topoisomerase I from both humans and Leishmania donovani. nih.gov Using programs like GOLD and Ligandfit, researchers have predicted the binding modes of this compound within the catalytic core of the enzyme. nih.gov These simulations help in understanding the key amino acid residues and the types of interactions (e.g., hydrogen bonding, hydrophobic interactions) that stabilize the ligand-receptor complex. nih.govmdpi.com Furthermore, a structure-based pharmacophore model has been developed based on these docking results, which helps to define the essential spatial and electronic features required for a molecule to inhibit L. donavani DNA topoisomerase I. nih.gov

Similar computational approaches have been applied to other targets. A molecular docking study of this compound with lipoxygenase (LOX), an enzyme involved in inflammatory pathways, identified specific molecular interactions. researchgate.net The simulation revealed hydrogen bonding between the carbonyl oxygen of this compound and the amino acid residue His 518, as well as between a phenolic group on this compound and Asp 766, anchoring the compound within the enzyme's active site. researchgate.net

More recent systems pharmacology studies have employed molecular docking and MD simulations to explore this compound's interactions with a broader range of targets relevant to complex diseases. mdpi.com These simulations showed that this compound could strongly target key hub proteins such as NFκβ1, STAT3, MTOR, and HSP90AA1. The results indicated favorable binding affinities and conformational stability of the this compound-protein complexes over time, suggesting these proteins are plausible molecular targets. mdpi.com

| Target Protein | Computational Method | Key Findings/Interacting Residues | Reference Software |

|---|---|---|---|

| Human & Leishmanial DNA Topoisomerase I | Molecular Docking | Prediction of binding modes within the catalytic core; development of a structure-based pharmacophore model. nih.gov | GOLD, Ligandfit nih.gov |

| Lipoxygenase (LOX) | Molecular Docking | Identification of key hydrogen bonds with His 518 and Asp 766. researchgate.netresearchgate.net | FRED 2.1 researchgate.net |

| NFκβ1, STAT3, MTOR, HSP90AA1 | Molecular Docking & Molecular Dynamics (MD) | Demonstrated favorable binding affinities and conformational stability. mdpi.com | AutoDock Vina mdpi.com |

In Vitro Binding Assays for this compound-Target Interactions

In vitro binding and inhibition assays provide the experimental validation for computationally predicted interactions and are essential for quantifying the potency of a ligand against its target. youtube.commdpi.com These assays directly measure the interaction between a compound and a protein or determine the functional consequence of that binding, such as enzyme inhibition. taylorfrancis.comrsc.org

The inhibitory effect of this compound on the catalytic activity of DNA topoisomerase I from L. donovani has been demonstrated through in vitro DNA relaxation assays. researchgate.net These experiments confirmed that this compound is a specific and potent inhibitor of the parasitic enzyme, with a much lower activity against the mammalian counterpart from calf thymus. researchgate.net This selectivity is a crucial aspect for potential therapeutic development. The concentration-dependent inhibition observed in these assays allows for the determination of parameters like the IC₅₀ value, which quantifies the compound's potency.

Similarly, the interaction with other enzymes has been quantified in vitro. For instance, a lipoxygenase (LOX) inhibition assay was used to determine the IC₅₀ value of this compound, providing a quantitative measure of its ability to block the enzyme's function. researchgate.net The study reported a significant inhibitory activity, confirming that LOX is a direct target of this compound. researchgate.net

While detailed kinetic data from techniques like Surface Plasmon Resonance (SPR) are not extensively published for this compound itself, such methods have been used to characterize the binding of other naphthoquinones to targets like DNA gyrase. nih.gov SPR can provide valuable information on the kinetics of target binding, including association (k_on) and dissociation (k_off) rates, which together determine the binding affinity (K_D). youtube.com

| Target | Assay Type | Result | Organism/Cell Line |

|---|---|---|---|

| DNA Topoisomerase I | Enzymatic Inhibition (DNA Relaxation) | Potent inhibition of catalytic activity. researchgate.net | Leishmania donovani researchgate.net |

| Lipoxygenase (LOX) | Enzymatic Inhibition | IC₅₀ value of 31.89 ± 0.14 µM. researchgate.net | In vitro enzyme assay researchgate.net |

| Ehrlich Ascites Carcinoma (EAC) and MCF-7 cells | Cytotoxicity (MTT Assay) | Demonstrated cytotoxicity, which correlated with ROS generation. nih.gov | Murine and Human cancer cells nih.gov |

Structure Activity Relationships and Medicinal Chemistry of Diospyrin Analogues

Rational Design and Synthesis of Diospyrin Derivatives and Analogues

The rational design and synthesis of this compound derivatives and analogues aim to create compounds with improved potency, selectivity, and pharmacokinetic properties. This involves strategic modifications to the core bisnaphthoquinone scaffold.

Strategies for Structural Modifications and Scaffold Diversity

Structural modifications of this compound often focus on altering the naphthoquinone rings, the linker between them, and the hydroxyl groups. Strategies include the synthesis of alkyl ethers, hydroquinonoid forms, and amino derivatives. researchgate.netresearchgate.net For instance, aminoquinonoid analogues have been synthesized to evaluate their inhibitory activity against cancer cells. researchgate.netnih.gov Another approach involves converting lawsone, a related naphthoquinonoid, into analogous dimeric compounds. researchgate.net Scaffold diversity can also be explored by synthesizing compounds that retain key pharmacophoric features of this compound but possess different core structures.

Optimization of Synthetic Yields and Reaction Pathways for this compound Derivatives

Optimizing synthetic routes is crucial for obtaining this compound derivatives efficiently. The total synthesis of this compound itself has been achieved through various methods, including Suzuki-Miyaura cross-coupling reactions between 7-methyljuglone (B1678795) units. researchgate.net Earlier methods involved reactions like Diels-Alder and methylation steps. researchgate.net For derivatives, reactions such as 1,4-Michael addition and subsequent air oxidation have been employed to introduce substituents like aliphatic and aromatic amino groups. researchgate.net Optimization of reaction conditions, such as pH and temperature, can significantly impact yields. For example, in the synthesis of dihydropyrimidinone derivatives, optimizing the pH to 5 resulted in significantly increased yields. jmchemsci.com

Comprehensive Evaluation of Modified this compound Compounds for Enhanced Biological Activities

Modified this compound compounds are subjected to comprehensive evaluation to assess their enhanced biological activities against various targets. This includes in vitro and in vivo studies.

Studies have evaluated the inhibitory activity of this compound derivatives against protozoan parasites like Leishmania major and Leishmania donovani. researchgate.netnih.gov For example, a di-epoxide derivative (D17) showed enhanced activity against L. donovani promastigotes compared to this compound. nih.gov Amino derivatives have been tested for their antiproliferative activity against murine and human cancer cell lines, showing enhanced cytotoxicity compared to the parent compound. researchgate.netnih.gov

The antimycobacterial activity of this compound and its derivatives has also been investigated. updatepublishing.com Some derivatives have shown enhanced activity against Mycobacterium aurum and have demonstrated the ability to enhance the accumulation of drugs like ciprofloxacin (B1669076) inside the bacteria, suggesting potential as drug efflux inhibitors. updatepublishing.com

Evaluation also includes assessing the activity against specific enzymes. This compound has been shown to inhibit enzymes such as lipoxygenase (LOX), urease, hyaluronidase (B3051955), DNA gyrase of Mycobacterium tuberculosis, and protein tyrosine phosphatase 1B (PTP1B). researchgate.netresearchgate.netijpsonline.comresearchgate.netsemanticscholar.org Derivatives are evaluated for their ability to inhibit these targets more effectively. For instance, computational docking studies followed by enzyme kinetics revealed that a di-epoxide derivative (D17) non-competitively inhibited L. donovani ornithine decarboxylase (ODC). nih.gov

Data from these evaluations highlight the impact of structural modifications on biological activity. The following table summarizes some findings on the enhanced activity of this compound derivatives:

| Compound | Target/Activity | Enhanced Activity vs. This compound | Reference |

| Alkyl ethers (II-IV) | Leishmania major promastigotes | Enhanced | researchgate.net |

| Hydroquinonoid (V) | Leishmania major promastigotes | Enhanced | researchgate.net |

| Amino derivative (VI) | Leishmania major promastigotes | Enhanced | researchgate.net |

| Di-epoxide (D17) | Leishmania donovani promastigotes | Enhanced (IC₅₀ ~7.2 μM vs 12.6 μM) | nih.gov |

| Di-epoxide (D17) | L. donovani intracellular amastigotes | Selective inhibition (IC₅₀ ~0.18 μM) | nih.gov |

| Aminoacetate derivative | Murine Ehrlich ascites carcinoma | Enhanced (93% increase in life span) | nih.gov |

| Aminoacetate derivative | Human malignant skin melanoma cell line | Enhanced (IC₅₀ 0.06 μM vs 0.82 μM) | nih.gov |

| Aminoacetate derivative | Human epidermoid laryngeal carcinoma cell line | Enhanced (IC₅₀ 0.92 μM vs 3.58 μM) | nih.gov |

| Diacetyl derivative (D5) | Mycobacterium aurum drug efflux pumping | Enhanced accumulation of ciprofloxacin | updatepublishing.com |

Quantitative Structure-Activity Relationship (QSAR) Studies of this compound and its Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are employed to establish mathematical models correlating the chemical structures of this compound and its analogues with their biological activities. These models help in identifying the key molecular descriptors that influence activity and guide the design of more potent compounds. omicsonline.orgresearchgate.net

QSAR analysis involves calculating various molecular properties (descriptors) for a series of compounds and relating them to experimental activity data using statistical methods like multiple linear regression (MLR). omicsonline.orgdntb.gov.ua These studies can provide insights into the role of electronic, steric, and hydrophobic properties in the observed biological effects. researchgate.net

While specific detailed QSAR models for large series of this compound analogues were not extensively detailed in the search results, the principle of QSAR has been applied to naphthoquinone derivatives with antitubercular activity, suggesting that similar approaches are relevant to this compound analogues. dntb.gov.uajetir.org Preliminary QSAR studies on aminoquinonoid analogues of this compound have also been mentioned in the context of their antitumour activity. researchgate.net These studies aim to elucidate the structural requirements for optimal activity. jetir.org

Application of Computational Chemistry and Molecular Modeling in this compound Derivative Design

Computational chemistry and molecular modeling techniques play a vital role in the design and understanding of this compound derivatives. These methods include molecular docking, molecular dynamics simulations, and density functional theory (DFT) calculations. researchgate.netresearchgate.netspirochem.comresearchgate.net

Molecular docking is widely used to predict the binding modes and affinities of this compound and its analogues to target proteins, such as enzymes involved in disease pathways. researchgate.netresearchgate.netijpsonline.comresearchgate.netsemanticscholar.orgnih.gov Docking studies with LOX and PTP1B have revealed significant molecular interactions between this compound and key amino acid residues in the active sites, providing insights into the potential for further optimization. researchgate.netresearchgate.netijpsonline.comsemanticscholar.org Computational docking has also been used to study the binding of this compound and its amino derivatives to human and leishmanial DNA topoisomerase-I, correlating docking scores with experimental cytotoxicity. nih.gov

Molecular dynamics simulations can provide further information on the stability of the ligand-protein complex and the dynamic behavior of the molecules. researchgate.net DFT calculations can be used to study the electronic and geometric properties of this compound and its derivatives, which are important for understanding their reactivity and interactions. researchgate.netresearchgate.net

These computational approaches aid in the rational design process by allowing researchers to predict the potential activity of novel compounds before their synthesis, thus saving time and resources. spirochem.comnih.gov

Lead Optimization Strategies for this compound-Based Compounds

Lead optimization is a critical stage in drug discovery where the identified lead compound, such as this compound, is structurally modified to improve its potency, selectivity, pharmacokinetic properties, and reduce potential toxicity. europa.eu

Strategies for optimizing this compound-based compounds involve iterative cycles of rational design, synthesis of analogues, and comprehensive biological evaluation, guided by SAR and computational studies. europa.eu Modifications are made to enhance target binding affinity, improve cellular uptake, increase metabolic stability, and reduce off-target interactions.

One strategy involves the synthesis of novel aminoquinonoid analogues, which have shown enhanced antiproliferative activity against cancer cells. nih.gov Another approach explores the modification of the linker region or the introduction of different substituents on the naphthoquinone core.

Furthermore, formulation strategies, such as liposomal encapsulation, have been investigated to enhance the in vivo efficacy and reduce the toxicity of this compound. nih.gov Liposomal encapsulation of this compound was shown to significantly enhance its antitumour effect in mice bearing Ehrlich ascites carcinoma. nih.gov

Lead optimization efforts aim to translate the promising in vitro activities of this compound and its derivatives into effective therapeutic agents with favorable pharmacological profiles. This involves a multidisciplinary approach combining synthetic chemistry, biological evaluation, computational modeling, and medicinal chemistry principles. europa.eunih.gov

Advanced Research Methodologies for Diospyrin Studies

In Vitro Assay Systems for Diospyrin Biological Activity Screening

In vitro assays are fundamental for initial screening and mechanistic studies of this compound's biological effects. These assays allow researchers to investigate the direct impact of this compound on various cellular processes and molecular targets in a controlled environment.

Cell Line-Based Proliferation and Viability Assays (e.g., MTT, Fluorimetric)

Cell line-based assays are widely used to assess the effect of this compound on cell growth and survival. The MTT (3-(4,5-dimethylthiazolyl-2)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method that measures the metabolic activity of viable cells by the reduction of MTT to formazan (B1609692) crystals by mitochondrial dehydrogenases waocp.orgnih.gov. Fluorimetric assays, which often utilize fluorescent dyes that indicate cell viability or metabolic status, are also employed worldbotanical.comkarger.com. These assays help determine the concentration-dependent cytotoxicity of this compound and its derivatives against various cancer cell lines researchgate.networldbotanical.comwaocp.org. For instance, studies have evaluated the antiproliferative activity of this compound and its derivatives against human cancer cell lines such as Ehrlich ascites carcinoma (EAC), malignant skin melanoma (A375), epidermoid laryngeal carcinoma (Hep2), acute myeloblastic leukemia (HL-60), chronic myelogenic leukemia (K-562), breast adenocarcinoma (MCF-7), and cervical epithelial carcinoma (HeLa) researchgate.networldbotanical.com. IC₅₀ values, representing the concentration of the compound required to inhibit cell growth by 50%, are commonly determined using these assays researchgate.networldbotanical.comwaocp.orgnih.gov.

Here is an example of how IC₅₀ data might be presented based on research findings:

| Compound | Cell Line | Assay Method | IC₅₀ Value (µM) | Source |

| This compound | Leishmania donovani promastigotes | Not specified | 12.6 | nih.gov |

| This compound derivative (D17) | Leishmania donovani promastigotes | Not specified | 7.2 | nih.gov |

| This compound derivative (D17) | Leishmania donovani intracellular amastigotes | Not specified | 0.18 | nih.gov |

| This compound derivative (D7) | Ehrlich ascites carcinoma (EAC) | MTT | Not specified | worldbotanical.com |

| This compound derivative (D7) | MCF-7 breast cancer cells | MTT | Not specified | worldbotanical.com |

| This compound derivative (D7) | Murine fibrosarcoma (Wehi164) | MTT, Clonogenic survival, Apoptotic death assays | Not specified | tandfonline.comnih.gov |

| This compound derivative (D7) | Human fibrosarcoma (HT1080) | MTT, Clonogenic survival, Apoptotic death assays | Not specified | tandfonline.comnih.gov |

| This compound | RBL-2H3 basophils | MTT | Not significantly affected at tested concentrations | plos.orgscienceopen.com |

| This compound | Vero cells | CellTiter 96 aqueous | 17.78 µg/ml | tandfonline.com |

| This compound | THP-1 cells | XTT | 1.5-12.5 µg/ml range | up.ac.za |

| 8-hydroxythis compound (8-HDN) | PTP1B enzyme | Inhibition assay | 18.37 ± 0.02 | techscience.com |

Note: Specific IC₅₀ values for some cell lines were mentioned in the text but not always presented in a clear table format in the source snippets. The table above compiles available data.

Studies have shown that certain this compound derivatives exhibit enhanced antiproliferative activity compared to the parent compound researchgate.networldbotanical.com. For example, an epoxide derivative showed maximum antiproliferative activity against murine tumor and human cancer cell lines worldbotanical.com.

Enzyme Activity Assays and Inhibition Kinetics for this compound

Enzyme activity assays are crucial for identifying potential molecular targets of this compound and understanding its mechanism of action at the enzymatic level. This compound and its derivatives have been investigated for their inhibitory effects on various enzymes. Research indicates that this compound can inhibit enzymes such as DNA gyrase of Mycobacterium tuberculosis and protein tyrosine phosphatase 1B (PTP1B) techscience.comijpsonline.comsemanticscholar.orgresearchgate.net. Studies have also explored its effects on lipoxygenase, urease, and hyaluronidase (B3051955) ijpsonline.comsemanticscholar.org. Enzyme inhibition kinetics studies, including the determination of IC₅₀ values, are performed to quantify the potency of this compound as an enzyme inhibitor and to understand the nature of the inhibition (e.g., competitive, non-competitive) nih.govtechscience.com. For instance, a this compound derivative (D17) demonstrated non-competitive inhibition of Leishmania donovani ornithine decarboxylase (ODC) nih.gov. This compound and diosquinone (B1207148) have been identified as potent inhibitors of soybean lipoxidase, with IC₅₀ values of 28.9 µM and 83.8 µM, respectively plos.orgscienceopen.com.

Reactive Oxygen Species Detection Methodologies in this compound Research

The generation of reactive oxygen species (ROS) is a significant mechanism by which some quinonoid compounds, including this compound, exert their cytotoxic effects researchgate.netkarger.comiiarjournals.org. ROS detection methodologies are employed to measure the levels of intracellular ROS produced in cells treated with this compound. Fluorimetric methods using probes such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) are commonly used for this purpose karger.comiiarjournals.orgresearchgate.netnih.gov. An increase in intracellular ROS levels following this compound treatment has been observed in various cancer cell lines, correlating with its cytotoxic activity researchgate.netkarger.comresearchgate.net. Studies have shown that the ROS generation capacity of this compound derivatives can vary, with some derivatives like D7 exhibiting higher capacity than the parent compound karger.com.

Immunological Assays for Cytokine and Mediator Profiling

Immunological assays are used to investigate the effects of this compound on the immune system and inflammatory responses, particularly in the context of macrophage activation. These assays involve measuring the production and release of various cytokines, chemokines, and inflammatory mediators. Techniques such as multiplex cytokine assay kits and quantitative polymerase chain reaction (qPCR) are utilized to profile the expression and levels of these molecules nih.govresearchgate.net. Research has shown that this compound can modulate the production of inflammatory mediators like nitric oxide (NO) and cytokines such as monocyte chemotactic protein (MCP)-1, macrophage inflammatory protein (MIP)-1β, granulocyte colony-stimulating factor (G-CSF), granulocyte macrophage colony-stimulating factor (GM-CSF), vascular endothelial growth factor (VEGF), RANTES/CCL5, leukemia inhibitory factor (LIF), interleukin (IL)-6, and IL-10 in activated macrophages nih.govresearchgate.netmdpi.commdpi.com. These studies help to understand the anti-inflammatory potential of this compound and its impact on immune cell signaling pathways, such as the p38 MAPK pathway nih.govresearchgate.netmdpi.com.

In Vivo Preclinical Animal Models for this compound Efficacy Assessment

Tumor Model Systems for Antineoplastic Activity of this compound

Tumor model systems, primarily in rodents, are extensively used to evaluate the antineoplastic activity of this compound and its derivatives researchgate.networldbotanical.comtandfonline.comnih.govnih.govresearchgate.net. The Ehrlich ascites carcinoma (EAC) model in mice is a widely used system for assessing the in vivo antitumor potential of this compound researchgate.networldbotanical.comkarger.comnih.govresearchgate.net. Studies have demonstrated that this compound and its derivatives can inhibit the growth of EAC in rodents researchgate.networldbotanical.comnih.govresearchgate.net. Fibrosarcoma tumor models in mice have also been used to study the efficacy of this compound derivatives, particularly in combination with other treatments like radiation tandfonline.comnih.gov. These in vivo studies involve measuring tumor volume or growth delay to quantify the antitumor effect tandfonline.comnih.gov. Furthermore, the impact of this compound on biochemical parameters, such as liver function enzymes, in tumor-bearing mice is assessed to understand its systemic effects nih.govnih.govresearchgate.net. Research has shown that formulations like liposomal encapsulation can enhance the tumor inhibitory activity of this compound in vivo worldbotanical.comnih.govresearchgate.net.

Here is a summary of findings from in vivo tumor model studies:

| Compound | Animal Model | Tumor Type | Key Finding | Source |

| This compound | Rodents | Ehrlich ascites carcinoma (EAC) | Inhibited tumor growth | researchgate.net |

| This compound derivative (D7) | Mice | Ehrlich ascites carcinoma (EAC) | More effective than parent compound | tandfonline.com |

| This compound derivative (D7) | Mice | Fibrosarcoma | Caused significant inhibition of tumor growth, especially with radiation | tandfonline.comnih.gov |

| This compound | Swiss mice | Ehrlich ascites tumor | Liposomal encapsulation enhanced tumor inhibitory activity and animal longevity | nih.govresearchgate.net |

| This compound and 8-hydroxythis compound | Mouse skin | Papillomas | Delayed development of papillomas | researchgate.net |